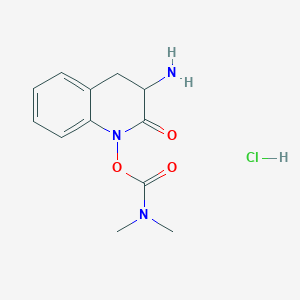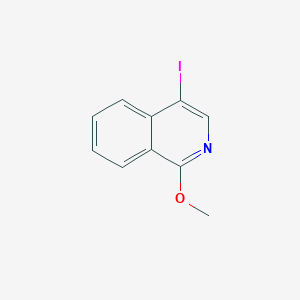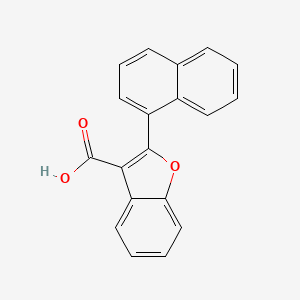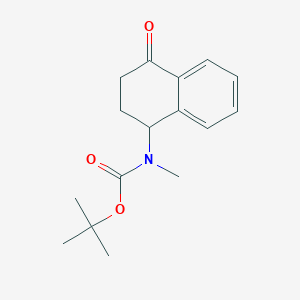![molecular formula C18H26OSi B11842857 Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 396717-20-7](/img/structure/B11842857.png)
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- is a chemical compound with the molecular formula C18H26OSi and a molecular weight of 286.49 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a tris(1-methylethyl)silyl ethynyl moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- typically involves the reaction of benzaldehyde with tris(1-methylethyl)silyl acetylene under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of biological molecules. The compound’s effects are mediated through pathways involving its reactive functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Trimethylsilyl)ethynyl]benzaldehyde: Similar in structure but with a trimethylsilyl group instead of tris(1-methylethyl)silyl.
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: Contains similar ethynyl groups but attached to an anthracene core.
Uniqueness
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
396717-20-7 |
|---|---|
Molekularformel |
C18H26OSi |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
2-[2-tri(propan-2-yl)silylethynyl]benzaldehyde |
InChI |
InChI=1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-9-7-8-10-18(17)13-19/h7-10,13-16H,1-6H3 |
InChI-Schlüssel |
UJFOPIGROKCQRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=CC=CC=C1C=O)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


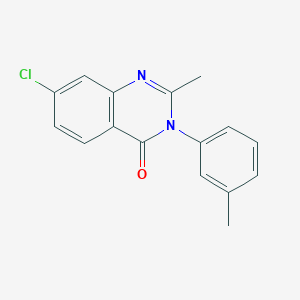



![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)

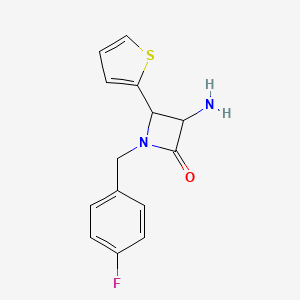
![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
